molecular formula C11H18O2 B1259781 Jasmolactone CAS No. 68959-28-4

Jasmolactone

Cat. No.: B1259781
CAS No.: 68959-28-4
M. Wt: 182.26 g/mol
InChI Key: UJHDFCVFLRPEJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Jasmolactone is synthesized through an intramolecular esterification reaction involving 4-hydroxydec-8-enoic acid in the presence of an acid catalyst. The cyclization of this molecule results in the formation of a δ-lactone . Another method involves the semi-hydrogenation of lactone 6a over a Lindlar catalyst in methanol, yielding a yellow oil that is further purified .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of acid catalysts and hydrogenation processes are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Jasmolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Jasmolactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Jasmolactone stands out due to its unique combination of fruity, floral, and lactonic notes. Its ability to impart a jasmine-like aroma with hints of apricot and coconut makes it a valuable ingredient in the fragrance industry. Compared to similar compounds, this compound offers a more complex and versatile scent profile .

Properties

CAS No.

68959-28-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

6-hex-3-enyloxan-2-one

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h3-4,10H,2,5-9H2,1H3

InChI Key

UJHDFCVFLRPEJQ-UHFFFAOYSA-N

SMILES

CCC=CCCC1CCCC(=O)O1

Isomeric SMILES

CC/C=C\CCC1CCCC(=O)O1

Canonical SMILES

CCC=CCCC1CCCC(=O)O1

boiling_point

140.00 °C. @ 1.00 mm Hg

density

0.97-0.99

Key on ui other cas no.

68959-28-4

physical_description

colourless liquid with a milky buttery odour

solubility

insoluble in water;  soluble in fat

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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